molecular formula C15H32Sn B175781 2-(Tributylstannyl)propene CAS No. 100073-15-2

2-(Tributylstannyl)propene

Cat. No. B175781
CAS RN: 100073-15-2
M. Wt: 331.1 g/mol
InChI Key: PUMSLVXNEXVCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tributylstannyl)propene is an organotin compound with the empirical formula C15H32Sn . It has a molecular weight of 331.12 . This compound is typically used as a reagent in various chemical reactions .


Molecular Structure Analysis

The SMILES string representation of this compound is CCCCSn(CCCC)C(C)=C . The InChI key is PUMSLVXNEXVCIC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound . Other physical and chemical properties such as melting point, boiling point, density, and solubility in water are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Transformations

2-(Tributylstannyl)propene serves as a precursor in synthesizing various chemical compounds. For example, Bellina et al. (1994) describe its use in creating a range of 2-tributylstannyl-1-alkenes, showcasing its versatility in organic synthesis (Bellina, Carpita, Santis, & Rossi, 1994). Verlhac and Pereyre (1990) also discuss the transformation of 3-methoxy-1-(tributylstannyl)-1-propene into various functionalized compounds, highlighting its reactivity and application in the field of organometallic chemistry (Verlhac & Pereyre, 1990).

Applications in Synthesis of Complex Molecules

Keck, Yu, and Mclaws (2005) have explored the application of a bifunctional allylstannane derivative of this compound in synthesizing segments of complex natural products like bryostatin 1. This illustrates the compound's role in facilitating complex organic syntheses (Keck, Yu, & Mclaws, 2005).

Developing New Organic Synthesis Methodologies

Madec and Férézou (1997) have studied the reactivity of various derivatives of this compound, such as (E)-1-(tert-Butyldimethyl)silyloxy-3,3-bis(tributylstannyl)propene, in synthesizing mono-protected diols. Their work contributes to the development of new methodologies in organic synthesis (Madec & Férézou, 1997).

Role in Organometallic Chemistry

The use of this compound in organometallic chemistry is evident in the work of Sweat and Stephens (2009), where they describe its use in Stille cross-coupling reactions, a cornerstone reaction in organometallic chemistry (Sweat & Stephens, 2009).

Contributions to Material Science

The compound's utility extends to material science, as illustrated by Brusso et al. (2008), who employed this compound derivatives in the synthesis of tetrathienoanthracene structures, demonstrating its role in the development of novel materials (Brusso et al., 2008).

Environmental and Catalytic Applications

Chen, Voskoboinikov, and Sachtler (1998) explored the use of propene derivatives, closely related to this compound, in catalytic applications for reducing environmental pollutants, underlining the broader environmental implications of such compounds (Chen, Voskoboinikov, & Sachtler, 1998).

Safety and Hazards

2-(Tributylstannyl)propene is classified as acutely toxic if swallowed (H301), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), may damage fertility or the unborn child (H360), causes damage to organs through prolonged or repeated exposure (H372), and is very toxic to aquatic life with long-lasting effects (H410) . It is recommended to handle this compound with appropriate safety measures .

Future Directions

While specific future directions for 2-(Tributylstannyl)propene are not mentioned in the available resources, organotin compounds in general have applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . They are promising compounds for the development of new chemical reactions and processes .

properties

IUPAC Name

tributyl(prop-1-en-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMSLVXNEXVCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446619
Record name 2-(Tributylstannyl)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100073-15-2
Record name 2-(Tributylstannyl)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, tributyl(1-methylethenyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tributylstannyl)propene
Reactant of Route 2
Reactant of Route 2
2-(Tributylstannyl)propene
Reactant of Route 3
2-(Tributylstannyl)propene
Reactant of Route 4
2-(Tributylstannyl)propene
Reactant of Route 5
2-(Tributylstannyl)propene
Reactant of Route 6
2-(Tributylstannyl)propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.